molecular formula C19H42ClNO4 B1339370 Hexadecyltrimethylammonium Perchlorate CAS No. 6941-37-3

Hexadecyltrimethylammonium Perchlorate

Cat. No. B1339370
CAS RN: 6941-37-3
M. Wt: 384 g/mol
InChI Key: KXNZYPBRSATHKV-UHFFFAOYSA-M
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Description

Hexadecyltrimethylammonium Perchlorate, also known as cetyltrimethylammonium perchlorate, is a chemical compound with the molecular formula C19H42ClNO4 . Its molecular weight is 384.0 .


Physical And Chemical Properties Analysis

Hexadecyltrimethylammonium Perchlorate is a solid at 20 degrees Celsius . It is white to almost white in color and appears as a powder or crystal . It is soluble in hot methanol .

Scientific Research Applications

Solubility and Solvation Studies

HTAP’s solubility in propan-2-ol and its mixtures with water has been determined using the isothermal saturation method. This research helps understand the thermodynamic characteristics of dissolution and solvation of HTAP at various temperatures .

Precipitation Titration

In analytical chemistry, HTAP can be used in precipitation titration methods for perchlorate, with potentiometric end-point detection. This application offers a more sensitive alternative to titrations commonly performed with tetraphenylarsonium chloride .

Nanoparticle Synthesis

HTAP has been utilized in the synthesis of nanoparticles (NPs), such as silver nanoparticles (AgNPs), by acting as a capping agent to stabilize the NPs during the synthesis process .

Mechanism of Action

Perchlorate is a competitive inhibitor of iodine uptake. All of its pharmacologic effects at current therapeutic levels or lower are associated with inhibition of the sodium-iodide symporter (NIS) on the thyroid follicular cell membrane .

Safety and Hazards

Hexadecyltrimethylammonium Perchlorate may cause skin irritation and serious eye irritation. It may intensify fire due to its oxidizing properties . It is recommended to avoid breathing its dust, and to use personal protective equipment when handling it .

properties

IUPAC Name

hexadecyl(trimethyl)azanium;perchlorate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H42N.ClHO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2,3)4;2-1(3,4)5/h5-19H2,1-4H3;(H,2,3,4,5)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXNZYPBRSATHKV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC[N+](C)(C)C.[O-]Cl(=O)(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H42ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20573589
Record name N,N,N-Trimethylhexadecan-1-aminium perchlorate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20573589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hexadecyltrimethylammonium Perchlorate

CAS RN

6941-37-3
Record name 6941-37-3
Source DTP/NCI
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Record name N,N,N-Trimethylhexadecan-1-aminium perchlorate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20573589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexadecyltrimethylammonium Perchlorate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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